2-Hydrazino-adenosine and its derivatives have emerged as compounds of significant interest due to their potential applications in medical and pharmacological fields. These compounds have been synthesized and studied for their affinity and selectivity towards adenosine receptor subtypes, particularly A1 and A2a receptors, which play crucial roles in cardiac and coronary physiology. The adenosine receptors are known to regulate various physiological processes, including cardiac rhythm and coronary blood flow, making these derivatives valuable for therapeutic interventions.
2-Hydrazino Adenosine is classified under nucleoside analogs, specifically as a modified purine nucleoside. It is identified by the Chemical Abstracts Service number 15763-11-8. The structural formula of 2-Hydrazino Adenosine is , with a molecular weight of approximately 297.27 g/mol. The compound's classification as an adenosine receptor ligand highlights its role in pharmacological research, particularly concerning G protein-coupled receptors.
The synthesis of 2-Hydrazino Adenosine has been explored through various methodologies. A notable approach involves the use of hydrazine derivatives to modify the adenosine structure.
Research has demonstrated that this synthetic route allows for the preparation of various 2-hydrazinyladenosine derivatives, which are then evaluated for their biological activity at adenosine receptors .
The molecular structure of 2-Hydrazino Adenosine features a purine base (adenine) linked to a ribose sugar, with a hydrazino functional group attached at the second carbon position of the ribose moiety.
X-ray crystallography and computational modeling have been employed to analyze the conformation and stability of this compound in solution, providing insights into its binding mechanisms .
2-Hydrazino Adenosine participates in various chemical reactions that are critical for its biological activity:
These reactions underline the versatility of 2-Hydrazino Adenosine as a scaffold for drug development targeting adenosine receptors .
The mechanism of action for 2-Hydrazino Adenosine primarily involves its interaction with A2A adenosine receptors:
Studies employing radioligand binding assays have elucidated the structure-activity relationship, demonstrating how modifications to the hydrazino group influence receptor selectivity and efficacy .
The physical and chemical properties of 2-Hydrazino Adenosine are essential for understanding its behavior in biological systems:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been utilized to confirm purity and structural integrity .
The applications of 2-Hydrazino Adenosine extend across several domains:
2-Hydrazino adenosine (Chemical Name: 2-Hydrazinyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-amine) is a chemically modified adenosine analogue distinguished by the substitution of the purine ring’s C2 hydrogen with a hydrazinyl (-NHNH₂) group. Its molecular formula is C₁₀H₁₅N₇O₄, with a molecular weight of 297.27 g/mol, and it bears the CAS registry number 15763-11-8 [4] [8]. The compound exists as a white-to-brown crystalline solid with a melting point of 208–210°C and predicted boiling point of 583.1±60.0°C. It displays moderate water solubility and sensitivity to moisture, requiring storage under dry, cool conditions (2–8°C) [4].
Structurally, the hydrazino group introduces significant electronic alterations:
Table 1: Key Physicochemical Properties of 2-Hydrazino Adenosine
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₀H₁₅N₇O₄ | - |
Molecular Weight | 297.27 g/mol | - |
Melting Point | 208–210°C | Experimental |
Boiling Point | 583.1 ± 60.0 °C | Predicted |
Density | 2.29 ± 0.1 g/cm³ | Predicted |
pKa | 12.76 ± 0.70 | Predicted |
Solubility | Sparingly soluble in water/methanol; soluble in DMSO with heating | Technical data sheets |
The synthesis and exploration of 2-hydrazino adenosine emerged in the late 20th century alongside efforts to develop adenosine receptor (AR)-targeted therapeutics. Early work focused on modifying adenosine’s C2 position to overcome limitations of native adenosine, such as rapid deamination and lack of receptor subtype selectivity [6] [8]. A pivotal 1992 study by Niiya et al. first reported the compound as a precursor for coronary vasodilators. By condensing 2-hydrazino adenosine with aromatic aldehydes, they synthesized 2-(N-alkylidenehydrazino) adenosine derivatives, which exhibited potent and selective vasodilatory effects—attributed to A₂ₐ adenosine receptor (A₂ₐAR) agonism [8].
Subsequent research refined synthetic pathways:
2-Hydrazino adenosine serves as a versatile intermediate for generating nucleoside analogues with tailored pharmacological profiles, particularly in adenosine receptor modulation. Key research applications include:
A. Design of Selective Adenosine Receptor Agonists
Hydrazone-forming reactions at the C2 position produce analogues with high affinity and selectivity for A₂ₐAR. For example:
Table 2: Binding Affinities of Select 2-Hydrazino Adenosine Derivatives
Derivative | A₂ₐAR Ki (nM) | A₁AR Ki (nM) | Selectivity (A₂ₐ/A₁) | Reference |
---|---|---|---|---|
2-Hydrazino adenosine (parent) | 329* | >10,000* | >30 | [3] |
Compound 10 (aryl hydrazone) | 16.1 | 1,420 | 88 | [3] |
Compound 11 (aryl hydrazone) | 24.4 | 2,110 | 86 | [3] |
Compound 13 (aryl hydrazone) | 12.0 | 3,890 | 324 | [3] |
2-Chloro-6′-thioadenosine | 0.020 | 0.300 | 15 | [6] |
*Values vary by species and assay conditions.
B. Elucidation of Adenosine Receptor Subtype Selectivity
The C2-hydrazino scaffold provides insights into structural determinants of AR subtype specificity:
Functional assays confirm that most 2-hydrazinyladenosine derivatives act as full agonists at A₂ₐAR, activating adenylate cyclase and downstream signaling pathways [3] [6]. This agonist profile underpins their therapeutic potential in cardiovascular disorders (e.g., vasodilation) and neuroinflammation [3] [8].
C. Synthetic Tool for Bioconjugation
The hydrazino group facilitates chemoselective ligation with carbonyl-containing biomolecules (e.g., glycoproteins, oxidized sugars), enabling:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1